2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
The compound “2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide” is a complex organic molecule. It contains several functional groups, including an oxadiazole ring, a thiadiazole ring, and a sulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings and functional groups. The oxadiazole and thiadiazole rings contribute to the rigidity of the molecule, while the sulfanyl group may provide some flexibility. The presence of the methyl groups on the phenyl and thiadiazole rings may also influence the overall shape and properties of the molecule .Scientific Research Applications
Glutaminase Inhibition
Research on analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS), highlighted the therapeutic potential of GLS inhibition. A series of BPTES analogs were synthesized, with some retaining BPTES's potency and offering improved aqueous solubility. This suggests potential applications in inhibiting GLS to attenuate the growth of certain cancer cells, demonstrating a promising avenue for anticancer research (Shukla et al., 2012).
Antimicrobial Activity
A study focused on the synthesis and evaluation of new thiazolidin-4-one derivatives as potential antimicrobial agents. These compounds exhibited significant in vitro antibacterial activity against various pathogens, indicating their potential as antimicrobial agents (Baviskar et al., 2013).
Toxicity and Antitumor Activity
Investigation into the pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions revealed that certain compounds exhibited moderate inhibitory effects across various assays. This highlights their potential for further exploration in cancer therapy and inflammation treatment (Faheem, 2018).
Antimicrobial and Hemolytic Agents
A series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides were synthesized and screened for antimicrobial and hemolytic activity. They showed variable antimicrobial activity against selected microbes, with specific derivatives highlighted for their potent activity, suggesting a basis for further biological screening (Rehman et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes such as acetylcholinesterase . The role of these targets is crucial in various biochemical processes, including neurotransmission.
Mode of Action
Based on its structural similarity to other oxadiazole derivatives, it may interact with its target enzymes and modulate their activity .
properties
IUPAC Name |
2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S2/c1-8-5-3-4-6-10(8)12-17-19-14(21-12)22-7-11(20)15-13-18-16-9(2)23-13/h3-6H,7H2,1-2H3,(H,15,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTAGTKIWSGFNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=NN=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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